Computed LogP Difference Reveals a 0.3-Unit Shift in Lipophilicity Relative to 4-(Pyridin-3-yl)pyrimidin-2-amine
5-(Pyrimidin-2-yl)pyridin-3-amine exhibits an XLogP3-AA of 0.1, whereas the regioisomer 4-(pyridin-3-yl)pyrimidin-2-amine displays an XLogP3-AA of 0.4 [1][2]. This ΔlogP of -0.3 indicates that the target compound is measurably more hydrophilic, which can influence aqueous solubility, logD-dependent assay behavior, and chromatographic retention times in purification workflows [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | 4-(Pyridin-3-yl)pyrimidin-2-amine (XLogP3-AA = 0.4) |
| Quantified Difference | ΔXLogP3-AA = -0.3 |
| Conditions | Computed by XLogP3 3.0, as reported in PubChem (release 2025.09.15) |
Why This Matters
A lower logP can translate into improved aqueous solubility and a reduced likelihood of non-specific binding in biochemical assays, critical parameters when selecting a scaffold for early-stage drug discovery.
- [1] PubChem Compound Summary for CID 69284611, 5-(Pyrimidin-2-yl)pyridin-3-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1255636-37-3 (accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 12450582, 4-(Pyridin-3-yl)pyrimidin-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-3-yl_pyrimidin-2-amine (accessed 2026-05-06). View Source
